2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H11ClN2O |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c1-18-14-8-4-7-13-16-12(9-17(13)14)10-5-2-3-6-11(10)15/h2-9H,1H3 |
InChI Key |
NYMQJDYJXPKWER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=CN21)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Multicomponent Groebke–Blackburn–Bienaymé Reaction
One of the most documented and versatile methods for synthesizing imidazo[1,2-a]pyridines involves the three-component reaction of:
- An aldehyde (e.g., 2-chlorobenzaldehyde)
- 2-Aminopyridine derivatives
- An isocyanide
This reaction forms the imidazo[1,2-a]pyridine core in a one-pot process, offering good yields and structural diversity.
Preparation of Isocyanides
Isocyanides are key reagents in the above multicomponent reaction but are often expensive or unavailable commercially. They are commonly prepared by dehydration of N-formamides using reagents such as:
- Phosphorus oxychloride (POCl3) with triethylamine (Et3N)
- Para-toluenesulfonyl chloride (pTsCl) with DABCO (1,4-diazabicyclo[2.2.2]octane)
The pTsCl/DABCO method is noted for being milder and tolerant of hydroxyl groups, which is beneficial for synthesizing functionalized imidazo[1,2-a]pyridines with alcohol substituents.
Specific Preparation Method for 2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine
Starting Materials
- 2-Chlorobenzaldehyde (provides the 2-chlorophenyl substituent)
- 2-Aminopyridine or substituted 2-aminopyridine (for the pyridine ring)
- Methoxy-substituted isocyanide or a precursor that introduces the 5-methoxy group on the imidazo ring
Stepwise Synthesis
Formylation and Dehydration to Isocyanide:
- 2-Aminopyridine derivatives are first converted to N-formamides.
- The N-formamides are dehydrated to isocyanides using POCl3/Et3N or the milder pTsCl/DABCO method.
- Protecting groups such as acetylation may be used to protect hydroxyl groups during dehydration.
-
- The isocyanide is reacted with 2-chlorobenzaldehyde and 2-aminopyridine derivatives in a one-pot Groebke–Blackburn–Bienaymé reaction.
- This step forms the imidazo[1,2-a]pyridine ring system with the 2-chlorophenyl substituent.
-
- Hydrolysis of acetate protecting groups under basic conditions (e.g., KOH in methanol) to yield the free 5-methoxy substituent if introduced as a protected intermediate.
- Purification by chromatography yields the desired 2-(2-chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine.
Reaction Conditions and Yields
- The multicomponent reaction typically proceeds at room temperature or mild heating.
- Use of tert-butanol as solvent can improve yields by minimizing side reactions compared to methanol.
- Yields for similar imidazo[1,2-a]pyridine derivatives range between 72% and 89% depending on substituents and reaction times (1.5–8 hours).
Data Tables from Literature on Related Imidazo[1,2-a]pyridine Syntheses
| Entry | R1 (Aryl Substituent) | R2 (Pyridine Substituent) | Product Type | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Me | 4-Me | N,3-diarylimidazo[1,2-a]pyridin-2-amine | 5 | 53 |
| 3 | 4-Cl | 4-Me | N,3-diarylimidazo[1,2-a]pyridin-2-amine | 4 | 58 |
| 4 | 4-Br | 4-OMe | N,3-diarylimidazo[1,2-a]pyridin-2-amine | 7 | 60 |
| 7 | 4-Cl | 2,5-(Me)2 | N,3-diarylimidazo[1,2-a]pyridin-2-amine | 6 | 65 |
| 8 | 4-Br | 2,5-(Me)2 | N,3-diarylimidazo[1,2-a]pyridin-2-amine | 8 | 65 |
Note: The 2-(2-chlorophenyl) substituent corresponds to the 4-Cl group in these examples.
Challenges and Considerations
- Isocyanide Preparation: The dehydration step to form isocyanides can be sensitive, especially on scale-up, due to side reactions such as rehydration to formamides.
- Protecting Groups: Hydroxyl groups require protection during dehydration; acetylation is commonly used.
- Solvent Choice: Use of non-nucleophilic solvents like tert-butanol improves selectivity and yield.
- Purification: Chromatographic purification is necessary to isolate pure compounds.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups at specific positions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 2 and 5 significantly alter the compound’s properties:
Key Insights :
- The 5-methoxy group improves aqueous solubility compared to halogenated analogs, critical for bioavailability .
- Chlorophenyl groups at position 2 enhance binding to hydrophobic enzyme pockets, as seen in HIV-1 reverse transcriptase inhibitors .
Antiviral Activity
- 2-(2-Chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile (): Exhibits potent anti-HIV activity (IC₅₀ = 0.18 µM, SI = 868). The 5-cyano group forms hydrogen bonds with viral enzymes, while the 2-ClPh group stabilizes hydrophobic interactions .
- 5-Methoxy analogs : While direct data is unavailable, methoxy groups in similar scaffolds (e.g., 5-methoxyimidazo[1,2-a]pyridines) are associated with reduced cytotoxicity and improved selectivity in kinase inhibitors .
Enzyme Inhibition
- The acetamide side chain and dual Cl groups optimize receptor binding .
Key Research Findings and Trends
Substituent Position Matters :
- 5-Methoxy groups improve solubility but may reduce metabolic stability compared to 5-chloro derivatives .
- 2-Chlorophenyl substitution is a common pharmacophore in antiviral and CNS-active compounds .
Comparative Bioactivity: Replacements of 5-methoxy with 5-cyano () or 5-chloro () groups show that small structural changes drastically alter potency and selectivity.
Q & A
Q. What are the established synthetic routes for 2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine, and what key reaction conditions influence yield and purity?
The synthesis typically involves condensation reactions between 2-aminopyridine derivatives and substituted carbonyl compounds. For example, Khalafy et al. demonstrated the synthesis of imidazo[1,2-a]pyridines via rearrangement of 2-pyridyl-3-arylaminoisoxazol-5-(2H)-ones under reflux in ethanol, achieving moderate to high yields . Cyclocondensation of 2-aminoimidazoles with 1,3-difunctional aliphatic compounds is another approach, where solvent choice (e.g., DMF or toluene) and catalysts (e.g., p-toluenesulfonic acid) critically affect efficiency . Key parameters include temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios to minimize byproducts. Purification via column chromatography (ethyl acetate/hexane) yields >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of 2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine?
Multi-technique analysis is essential. ¹H/¹³C NMR spectroscopy verifies proton environments and carbon骨架, particularly the imidazo[1,2-a]pyridine ring and substituents . High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy. X-ray crystallography, as shown by Yao et al. for related derivatives, provides definitive geometry and substituent orientation . Infrared spectroscopy identifies functional groups (e.g., methoxy -OCH₃, chloro). Differential scanning calorimetry (DSC) determines melting points for crystalline samples .
Q. What are the common biological targets and assay systems used to evaluate the pharmacological potential of this compound?
Biological targets include enzymes (e.g., kinases) and receptors (e.g., GABAA), assessed via in vitro assays like fluorescence polarization for binding affinity or enzymatic inhibition studies . Cell-based assays (e.g., cytotoxicity in cancer lines) and in vivo models (e.g., anxiolytic activity in rodents) are also employed. Structural analogs, such as Zolpidem derivatives, guide target selection due to shared imidazo[1,2-a]pyridine cores .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability and environmental sustainability?
Green chemistry approaches include solvent substitution (e.g., ethanol instead of DMF) and catalyst recycling . Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 2–4 hours) while maintaining yields >80% . Flow chemistry systems enhance reproducibility and scalability. Life-cycle assessment (LCA) tools help evaluate waste reduction strategies, such as using biodegradable purification matrices .
Q. What strategies are employed to investigate the structure-activity relationship (SAR) of derivatives in modulating biological targets?
Systematic substituent variation (e.g., methoxy → ethoxy, chloro → fluoro) is analyzed via comparative bioassays . Computational methods like molecular docking predict binding interactions with targets (e.g., benzodiazepine receptors) . QSAR models correlate electronic (Hammett constants) and steric parameters (Taft indices) with activity trends. Pharmacophore modeling identifies critical functional groups for activity retention .
Q. How should contradictory data regarding biological activity across studies be methodologically analyzed and resolved?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Researchers should:
- Replicate experiments under standardized protocols.
- Characterize compound purity (>95% via HPLC) to exclude batch variability .
- Use orthogonal assays (e.g., SPR and ITC for binding kinetics) to cross-validate results.
- Perform meta-analyses of published data to identify confounding variables (e.g., cell line differences) .
Q. What computational chemistry approaches are applicable for predicting reactivity and binding interactions of this compound?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites . Molecular dynamics simulations model ligand-receptor interactions over time (e.g., with GABAA receptors) . Machine learning models trained on imidazo[1,2-a]pyridine datasets predict ADMET properties. Free-energy perturbation (FEP) methods quantify binding affinity changes upon substituent modification .
Q. What methodologies are recommended for detecting and quantifying trace impurities in batches during quality control?
High-performance liquid chromatography (HPLC) with UV/Vis detection identifies major impurities (>0.1%). LC-MS/MS detects trace impurities (<0.01%) and structural analogs . Quantitative NMR (qNMR) using internal standards (e.g., maleic acid) ensures accurate quantification. For chiral impurities, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
